4-O-Benzyl-L-rhamnal

Übersicht

Beschreibung

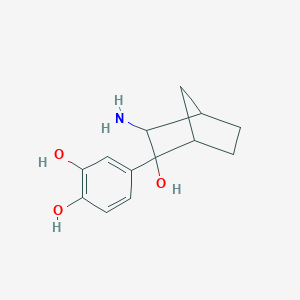

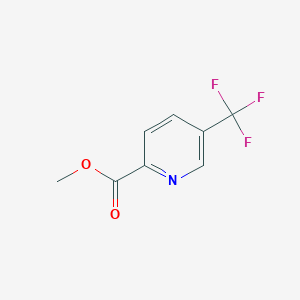

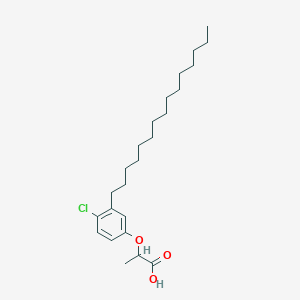

4-O-Benzyl-L-rhamnal is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of L-Oleandrose and Glycals : L-Rhamnal is used as an intermediate in the synthesis of L-Oleandrose and other glycal derivatives. This involves selective methylation and effective hydration processes (Bredenkamp, Holzapfel, & Toerien, 1992)(Bredenkamp et al., 1992).

Antimicrobial Agent in Moringa Seeds : 4(α-L-Rhamnosyloxy)benzyl isothiocyanate, a compound derived from 4-O-Benzyl-L-rhamnal, is identified as an active antimicrobial agent in seeds of Moringa oleifera and M. stenopetala. It exhibits action against several bacteria and fungi (Eilert, Wolters, & Nahrstedt, 1981)(Eilert et al., 1981).

Epimerization of Glycal Derivatives : this compound undergoes epimerization to achieve equilibrium of epimers at room temperature. This method can be used in dynamic kinetic asymmetric transformation processes for the synthesis of various stereoisomers (Lihammar, Rönnols, Widmalm, & Bäckvall, 2014)(Lihammar et al., 2014).

Antitrypanosomal Activities : Studies show that derivatives of this compound exhibit activity against Trypanosoma brucei rhodesiense, indicating potential as a lead structure for the development of antitrypanosomal drugs (Ayyari et al., 2013)(Ayyari et al., 2013).

Synthesis of Deoxy-Glycosides : It is also used in the synthesis of various deoxy glycosides of anthracyclines, contributing to the field of organic chemistry and medicinal chemistry (Klaffke, Pudlo, Springer, & Thiem, 1991)(Klaffke et al., 1991).

Treatment of Amyotrophic Lateral Sclerosis (ALS) : 4-(α-L-Rhamnosyloxy)-benzyl isothiocyanate derived from this compound is studied for its potential therapeutic effectiveness against ALS, indicating its potential application in clinical practices to prevent or slow down this disease (Galuppo et al., 2015)(Galuppo et al., 2015).

Antimicrobial Activity : Benzyl 4-O-benzoyl-α-l-rhamnopyranoside derivatives exhibit antimicrobial activity against several human pathogenic bacteria and fungi. This activity has implications for potential therapeutic or protective agents (Matin et al., 2016)(Matin et al., 2016).

Wirkmechanismus

Target of Action

It is known that this compound is widely used in the biomedical industry , suggesting that it may interact with a variety of biological targets.

Biochemical Pathways

Given its extensive application in the pharmaceutical domain , it is likely that this compound influences multiple biochemical pathways.

Result of Action

It is known, however, that this compound is used in the development of remedies for various ailments, including cancer, inflammation, and neurological disorders .

Eigenschaften

IUPAC Name |

(2S,3R,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIBWTYMFFSTBY-DRZSPHRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C=CO1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C=CO1)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370469 | |

| Record name | 4-O-Benzyl-L-rhamnal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117249-16-8 | |

| Record name | 4-O-Benzyl-L-rhamnal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the cyclopentadienylruthenium catalyst impact the epimerization of 4-O-benzyl-L-rhamnal?

A1: The cyclopentadienylruthenium catalyst (1) facilitates the epimerization of this compound by promoting the interconversion between the molecule and its D-allal epimer. [] This epimerization is less rapid compared to 4,6-O-benzylidene-D-glucal, requiring four days to reach equilibrium at room temperature. [] The catalyst likely interacts with the allylic alcohol group of the rhamnal derivative, enabling a reversible isomerization process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)

![2-[(1-Aminobenzimidazol-2-yl)amino]ethanol](/img/structure/B55330.png)

![4-[2-(4-Decoxyphenyl)pyrimidin-5-yl]phenol](/img/structure/B55331.png)